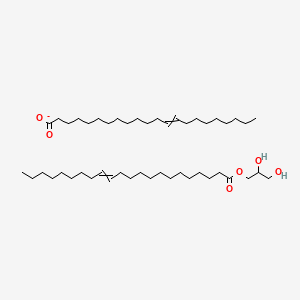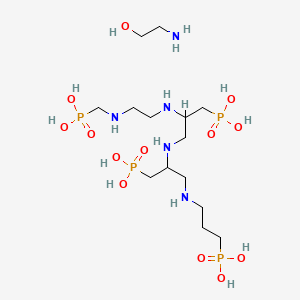
3,4,5'-Trimethoxy-3',4'-methylenedioxy-7,9':7',9-diepoxylignan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5’-Trimethoxy-3’,4’-methylenedioxy-7,9’:7’,9-diepoxylignan is a natural compound that belongs to the chemical family of lignans . It is isolated from the roots of Artemisia absinthium . The compound has a molecular formula of C22H24O7 and a molecular weight of 400.43 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-[3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole . The InChI Key is UTPBMRNHPNUBLT-YJPXFSGGSA-N .Physical And Chemical Properties Analysis
This compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Larvicidal and Antiplasmodial Activities : A study by Solis et al. (2005) found that a lignan similar to 3,4,5'-Trimethoxy-3',4'-methylenedioxy-7,9':7',9-diepoxylignan, isolated from Piper fimbriulatum, showed larvicidal activity against Aedes aegypti and weak antiplasmodial and antitrypanosomal activities (Solis et al., 2005).
Isolation from Magnolia Kobus : Lee et al. (2008) isolated similar lignans from the bark of Magnolia kobus, which suggests the potential for these compounds to be sourced from different plant species (Lee et al., 2008).
Hepatoprotective Activities : He et al. (2015) reported that compounds related to 3,4,5'-Trimethoxy-3',4'-methylenedioxy-7,9':7',9-diepoxylignan showed protective activities against acetaminophen-induced hepatocyte injury (He et al., 2015).
Plant Growth Regulatory Activity : Yamauchi et al. (2015) evaluated the plant growth regulatory activity of a similar lignan, finding that it showed growth promotion in lettuce roots and inhibitory activity in lettuce shoots (Yamauchi et al., 2015).
Anti-inflammatory Effects : Kabe et al. (2020) discovered that sesamin, a lignan similar to 3,4,5'-Trimethoxy-3',4'-methylenedioxy-7,9':7',9-diepoxylignan, and its metabolites have anti-inflammatory effects through binding to annexin A1 (Kabe et al., 2020).
Propriétés
IUPAC Name |
6-[3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O7/c1-23-16-5-4-12(6-17(16)24-2)20-14-9-27-21(15(14)10-26-20)13-7-18(25-3)22-19(8-13)28-11-29-22/h4-8,14-15,20-21H,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPBMRNHPNUBLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C(=C4)OC)OCO5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5'Trimethoxy-3',4'methylenedioxy-7,9':7',9-Diepoxylignan | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-5,3-Methenofuro[3,2-b]pyridine(9CI)](/img/no-structure.png)
![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593165.png)




